1-methoxy-N-(3-nitrobenzyl)propan-2-amine
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Overview
Description
1-methoxy-N-(3-nitrobenzyl)propan-2-amine is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. This compound is characterized by the presence of a methoxy group, a nitrobenzyl group, and a propan-2-amine backbone.
Preparation Methods
The synthesis of 1-methoxy-N-(3-nitrobenzyl)propan-2-amine typically involves the reaction of 3-nitrobenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-methoxy-N-(3-nitrobenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or methanol. Major products formed from these reactions include the corresponding amine derivatives and substituted products.
Scientific Research Applications
1-methoxy-N-(3-nitrobenzyl)propan-2-amine has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-N-(3-nitrobenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine group, which can then interact with various biological molecules. The methoxy group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar compounds to 1-methoxy-N-(3-nitrobenzyl)propan-2-amine include:
1-methoxy-N-(4-nitrobenzyl)propan-2-amine: Similar structure but with the nitro group in the para position.
1-methoxy-N-(2-nitrobenzyl)propan-2-amine: Similar structure but with the nitro group in the ortho position.
These compounds share similar chemical properties but differ in their reactivity and interactions due to the position of the nitro group on the benzyl ring.
Properties
IUPAC Name |
1-methoxy-N-[(3-nitrophenyl)methyl]propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-4-3-5-11(6-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCWIVZJMNHLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386111 |
Source
|
Record name | 1-methoxy-N-(3-nitrobenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-82-0 |
Source
|
Record name | N-(2-Methoxy-1-methylethyl)-3-nitrobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355382-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methoxy-N-(3-nitrobenzyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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